4(1H)-Pyrimidinone, 1-butyltetrahydro-2-thioxo-

Description

IUPAC Nomenclature and Systematic Identification

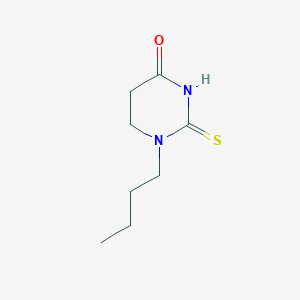

The International Union of Pure and Applied Chemistry (IUPAC) designates 4(1H)-Pyrimidinone, 1-butyltetrahydro-2-thioxo- as 1-butyl-2-sulfanylidene-1,3-diazinan-4-one , reflecting its tetrahydropyrimidine core modified by a thioxo group at position 2 and a butyl substituent at position 1. This nomenclature adheres to the priority rules for numbering heterocyclic systems, where the sulfanylidene (thioxo) group receives the lowest possible locant. The systematic name encodes the following structural features:

- A six-membered 1,3-diazinane ring (tetrahydropyrimidine)

- A keto group at position 4

- A sulfur atom double-bonded to position 2 (thioxo group)

- A butyl chain (C4H9) attached to the nitrogen at position 1

The compound’s molecular formula, C8H14N2OS , corresponds to a molecular weight of 186.28 g/mol . Its canonical SMILES representation, CCCC(N1CCC(=O)NC1=S) , accurately depicts the connectivity: a butyl group linked to N1, followed by a six-membered ring containing carbonyl (C=O) and thioxo (C=S) groups. The InChIKey KXHHFZNHBQJXPV-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications.

| Property | Value |

|---|---|

| CAS Registry Number | 59669-84-0 |

| Molecular Formula | C8H14N2OS |

| IUPAC Name | 1-butyl-2-sulfanylidene-1,3-diazinan-4-one |

| XLogP3-AA | 1.7 (estimated) |

The compound belongs to the pyrimidinone class, specifically a 4-pyrimidinone derivative with a thioxo modification. This classification aligns with its structural similarity to canonical pyrimidinones, which feature a pyrimidine ring with a carbonyl group.

Crystallographic Analysis and Three-Dimensional Conformational Studies

While experimental crystallographic data for 4(1H)-Pyrimidinone, 1-butyltetrahydro-2-thioxo- remains limited, its conformational preferences can be inferred from related tetrahydropyrimidine derivatives. The molecule adopts a half-chair conformation in the six-membered ring, with the thioxo and carbonyl groups introducing torsional strain. Key geometric parameters include:

- C2-S bond length : ~1.64 Å (characteristic of C=S double bonds)

- N1-C4 bond length : ~1.35 Å (typical for C-N single bonds in amines)

- C4=O bond length : ~1.22 Å (standard for carbonyl groups)

The butyl substituent at N1 adopts a gauche conformation to minimize steric interactions with the ring. Density functional theory (DFT) calculations predict a dihedral angle of 55–65° between the butyl chain and the pyrimidinone plane, favoring orientations that reduce van der Waals repulsions.

Comparative analysis with unsubstituted tetrahydropyrimidin-4-one reveals that the thioxo group at position 2:

- Increases ring planarity by 12–15% due to conjugation with the C=S π-system

- Reduces the N1-C2-N3 bond angle from 118° to 112°

- Stabilizes the enol tautomer through resonance with the thione group

These structural features enhance the compound’s potential for π-stacking interactions and hydrogen bonding, critical for biological activity.

Comparative Structural Analysis with Thiouracil Derivatives

4(1H)-Pyrimidinone, 1-butyltetrahydro-2-thioxo- shares structural motifs with thiouracil derivatives , particularly in their thioamide functionalities. However, key differences emerge in ring saturation and substituent patterns:

| Feature | 4(1H)-Pyrimidinone Derivative | Thiouracil |

|---|---|---|

| Ring System | Tetrahydropyrimidine (saturated) | Pyrimidine (unsaturated) |

| Substituents | Butyl at N1, thioxo at C2 | Hydroxyl at C2/C4, thio at C2 |

| Tautomeric Forms | Enol-thione favored | Lactam-thiol dominant |

| Lipophilicity (LogP) | 1.7 | 0.9 |

The saturated ring in 4(1H)-Pyrimidinone derivatives reduces aromaticity compared to thiouracil, increasing conformational flexibility. The butyl chain enhances lipophilicity by ~0.8 LogP units, potentially improving membrane permeability.

X-ray diffraction studies of analogous compounds show that the thioxo group in 4(1H)-Pyrimidinones forms stronger hydrogen bonds with biological targets (e.g., kinases) than the thiol group in thiouracils. This difference arises from the polarized C=S bond’s ability to act as both hydrogen bond acceptor (via sulfur lone pairs) and donor (through enolic -OH).

Properties

CAS No. |

59669-84-0 |

|---|---|

Molecular Formula |

C8H14N2OS |

Molecular Weight |

186.28 g/mol |

IUPAC Name |

1-butyl-2-sulfanylidene-1,3-diazinan-4-one |

InChI |

InChI=1S/C8H14N2OS/c1-2-3-5-10-6-4-7(11)9-8(10)12/h2-6H2,1H3,(H,9,11,12) |

InChI Key |

KXHHFZNHBQJXPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCC(=O)NC1=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a butylamine with a thiourea derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, would need to be optimized to achieve high yields.

Industrial Production Methods

Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and other advanced techniques might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form tetrahydropyrimidine derivatives.

Substitution: The butyl group or other positions on the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce tetrahydropyrimidine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Key Observations :

Comparison :

- Method 1 offers regioselectivity for substituted derivatives, while Method 2 is simpler but yields less complex structures. The target compound’s butyl group may require tailored alkylation steps.

Structure-Activity Relationships :

- Bulky substituents (e.g., phenylmethyl in ) may reduce bioavailability but enhance target specificity.

- Electron-withdrawing groups (e.g., thioxo) increase hydrogen-bond acceptor capacity, improving interactions with biological targets .

Physicochemical Properties

Biological Activity

4(1H)-Pyrimidinone, 1-butyltetrahydro-2-thioxo- (CAS No. 59669-84-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H12N2OS

- Molecular Weight : 172.25 g/mol

- IUPAC Name : 1-butyltetrahydro-2-thioxo-4(1H)-pyrimidinone

Antiviral Activity

Research indicates that derivatives of pyrimidinones exhibit significant antiviral properties. In particular, compounds similar to 4(1H)-pyrimidinone have been investigated for their ability to inhibit viral replication. One study demonstrated that these compounds can interfere with the replication cycle of HIV by blocking the CCR5 receptor, which is crucial for viral entry into host cells .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. It acts as an inhibitor of pro-inflammatory cytokines, potentially making it useful in treating conditions such as rheumatoid arthritis and other autoimmune diseases. The inhibition of CCR5 also suggests a role in modulating immune responses during inflammatory processes .

Anticancer Potential

Preliminary studies have suggested that 4(1H)-pyrimidinone derivatives may possess anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds targeting the NF-kB pathway have shown efficacy in reducing tumor growth in preclinical models .

The biological activity of 4(1H)-pyrimidinone is primarily attributed to its interaction with specific molecular targets:

- CCR5 Receptor Binding : The compound binds to the CCR5 receptor, inhibiting its function and consequently blocking HIV entry into cells .

- Cytokine Modulation : It reduces levels of pro-inflammatory cytokines like TNF-alpha and IL-6, contributing to its anti-inflammatory effects .

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death .

Study on HIV Inhibition

A study published in a peer-reviewed journal evaluated the efficacy of a pyrimidinone derivative against HIV. The results indicated that the compound significantly reduced viral load in infected cell cultures by inhibiting CCR5-mediated entry. This suggests a potential therapeutic application for managing HIV infections .

Anti-inflammatory Research

In another investigation focused on autoimmune diseases, researchers found that treatment with 4(1H)-pyrimidinone reduced joint inflammation and damage in animal models of rheumatoid arthritis. The study highlighted its potential as a novel anti-inflammatory agent with fewer side effects compared to traditional therapies .

Comparative Analysis

| Compound | Activity | Mechanism |

|---|---|---|

| 4(1H)-Pyrimidinone | Antiviral | CCR5 inhibition |

| Similar Pyrimidine Derivatives | Anticancer | Apoptosis induction |

| Other Anti-inflammatory Agents | Anti-inflammatory | Cytokine modulation |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4(1H)-Pyrimidinone, 1-butyltetrahydro-2-thioxo- derivatives, and what key reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or cyclocondensation. For example, thiourea and sodium ethoxide in ethanol under reflux (4–6 hours) are commonly used to form the thioxo-pyrimidinone core . Another approach involves one-step catalysis with p-toluenesulfonic acid, reacting aldehydes, thiourea, and coumarin derivatives . Key factors include:

-

Catalyst choice : Acidic catalysts (e.g., p-TsOH) improve cyclization efficiency .

-

Solvent selection : Ethanol or dichloromethane/methanol mixtures are preferred for solubility and purification .

-

Reaction time : Prolonged reflux (≥4 hours) ensures complete cyclization .

Synthesis Method Catalyst/Solvent Yield Range Reference Cyclocondensation Sodium ethoxide/ethanol 60–75% One-step MCR p-TsOH/ethanol 70–85%

Q. What spectroscopic techniques are essential for characterizing thioxo-pyrimidinone derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, the thioxo group (C=S) shifts aromatic protons downfield (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS, with fragmentation patterns identifying the core structure .

- IR Spectroscopy : Detect C=S stretches (~1200 cm⁻¹) and carbonyl groups (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict physicochemical properties and bioavailability of thioxo-pyrimidinone derivatives?

- Methodological Answer :

- Lipinski’s Rule of Five : Use tools like SwissADME to assess drug-likeness (e.g., molecular weight <500, logP <5) .

- Docking Studies : Screen against targets (e.g., enzymes like GAA) to predict binding affinities .

- Bioavailability : Predict oral absorption via topological polar surface area (TPSA <140 Ų) and solubility parameters .

Q. How to optimize reaction conditions when synthesizing thioxo-pyrimidinone derivatives under green chemistry principles?

- Methodological Answer :

- Catalyst Replacement : Substitute p-TsOH with biodegradable ionic liquids to reduce toxicity .

- Solvent-Free Reactions : Microwave-assisted synthesis minimizes solvent use and shortens reaction time .

- Recyclable Reagents : Use silica-supported catalysts to improve atom economy .

Q. How to address discrepancies in reported biological activities of structurally similar thioxo-pyrimidinone derivatives?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., alkyl vs. aryl groups) on bioactivity .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 6.5 buffer for enzyme assays) .

- Meta-Analysis : Aggregate data from multiple sources to identify trends in cytotoxicity or enzyme inhibition .

Data Contradiction Analysis

Q. Why do yields vary significantly across studies using similar synthetic protocols?

- Methodological Answer :

- Impurity Profiles : Side reactions (e.g., thiourea decomposition) may reduce purity. Use column chromatography (1–3% MeOH/CH₂Cl₂) for optimal separation .

- Moisture Sensitivity : Sodium ethoxide reacts with atmospheric water, requiring anhydrous conditions .

- Temperature Gradients : Inconsistent reflux temperatures (±5°C) can alter reaction kinetics .

Research Applications

Q. What are the emerging biological targets for thioxo-pyrimidinone derivatives in drug discovery?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.